molecular formula C5H6F3N3 B13680362 5-Methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine

5-Methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B13680362
M. Wt: 165.12 g/mol
InChI Key: VNHJSTWVSDEVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. One common method involves the reaction of methylhydrazine with trifluoroacetylacetone under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to the presence of both a methyl and a trifluoromethyl group, which enhances its chemical stability and biological activity. This combination of functional groups is not commonly found in other pyrazole derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H6F3N3

Molecular Weight

165.12 g/mol

IUPAC Name

5-methyl-1-(trifluoromethyl)pyrazol-4-amine

InChI

InChI=1S/C5H6F3N3/c1-3-4(9)2-10-11(3)5(6,7)8/h2H,9H2,1H3

InChI Key

VNHJSTWVSDEVRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.